9-Ethyl-8-methyl-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
[5-(9-ETHYL-8-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL (3-METHYLPHENYL) ETHER is a complex organic compound characterized by its unique structure, which includes a thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(9-ETHYL-8-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL (3-METHYLPHENYL) ETHER typically involves multiple steps, starting with the preparation of the thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors under controlled conditions. The final step involves the etherification of the core with the furan and phenyl groups under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production at a larger scale .
Chemical Reactions Analysis
Types of Reactions
[5-(9-ETHYL-8-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL (3-METHYLPHENYL) ETHER can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
[5-(9-ETHYL-8-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL (3-METHYLPHENYL) ETHER has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of [5-(9-ETHYL-8-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL (3-METHYLPHENYL) ETHER involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole-Tethered Isatin-Metronidazole Conjugates: These compounds share a similar triazole core and have been studied for their antimicrobial properties.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Although structurally different, this compound is used in similar industrial applications as a plasticizer.
Uniqueness
The uniqueness of [5-(9-ETHYL-8-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL (3-METHYLPHENYL) ETHER lies in its specific structural features and the resulting chemical and biological properties.
Properties
Molecular Formula |
C22H20N4O2S |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
12-ethyl-11-methyl-4-[5-[(3-methylphenoxy)methyl]furan-2-yl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C22H20N4O2S/c1-4-17-14(3)29-22-19(17)21-24-20(25-26(21)12-23-22)18-9-8-16(28-18)11-27-15-7-5-6-13(2)10-15/h5-10,12H,4,11H2,1-3H3 |
InChI Key |
CPCMGOFKJHVALM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=C(O4)COC5=CC=CC(=C5)C)C |
Origin of Product |
United States |
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